molecular formula C6H6F9O3P B3042104 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid CAS No. 503564-50-9

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

Cat. No.: B3042104
CAS No.: 503564-50-9
M. Wt: 328.07 g/mol
InChI Key: FGHHNAZKTIELTK-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid is a fluorinated organophosphorus compound characterized by a hexyl chain with nine fluorine atoms substituted at the 3rd, 4th, 5th, and 6th positions and a terminal phosphonic acid (-PO(OH)₂) group. This structure confers unique properties, including enhanced hydrophobicity, chemical resistance, and surface activity, making it relevant in applications such as corrosion inhibition, surfactants, and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F9O3P/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHNAZKTIELTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F9O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895492
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503564-50-9
Record name (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl Phosphonic Acids

Perfluorohexylphosphonic Acid (CAS 40143-76-8)
  • Structural Difference : The target compound is partially fluorinated (nine fluorine atoms on a six-carbon chain), whereas perfluorohexylphosphonic acid is fully fluorinated (all hydrogens replaced by fluorine).
  • The phosphonic acid group in both compounds enables strong coordination with metal oxides, enhancing their utility in surface treatments .
(2,3,4,5,6-Pentafluorophenyl)phosphonic Acid (CAS 56875-35-5)
  • Structural Difference : Aromatic fluorine substitution (pentafluorophenyl group) vs. aliphatic fluorination.
  • Impact on Properties: The electron-withdrawing pentafluorophenyl group increases acidity compared to aliphatic fluorinated phosphonic acids. Aromatic fluorination enhances thermal stability but reduces solubility in non-polar solvents .

Fluorinated Ionic Liquids and Salts

1-Methyl-3-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)imidazolium Iodide
  • Structural Difference: Contains the same nonafluorohexyl chain but as part of an imidazolium cation, paired with iodide.
  • Impact on Properties :
    • The fluorinated chain induces fluorophobic effects, improving charge transport in dye-sensitized solar cells. In contrast, the phosphonic acid derivative is better suited for surface anchoring due to its acidic protons .
3,3,4,4,5,5,6,6,6-Nonafluorohexyl(triphenyl)phosphanium Iodide (CAS 94190-72-4)
  • Structural Difference : Phosphonium salt vs. phosphonic acid.
  • Impact on Properties: The ionic nature of the phosphonium salt makes it a candidate for catalysis or ionic liquids, whereas the phosphonic acid is a non-volatile surfactant or corrosion inhibitor .

Perfluoroalkyl Sulfonic and Carboxylic Acids

Perfluorooctanesulfonic Acid (PFOS) and Perfluorooctanoic Acid (PFOA)
  • Functional Group Difference : Sulfonic (-SO₃H) or carboxylic (-COOH) acid vs. phosphonic acid.
  • Impact on Properties :
    • Phosphonic acids exhibit intermediate acidity (pKa ~2–3) between carboxylic acids (pKa ~4–5) and sulfonic acids (pKa ~–1).
    • PFOS and PFOA have higher environmental persistence due to longer perfluoroalkyl chains (C8), whereas the C6 chain in the target compound aligns with regulatory trends favoring shorter-chain alternatives .

Physical and Chemical Properties

Property 3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic Acid Perfluorohexylphosphonic Acid (2,3,4,5,6-Pentafluorophenyl)phosphonic Acid
Fluorination Pattern Partial (C6, 9F) Full (C6, 13F) Aromatic (C6F5)
Molecular Weight ~330 g/mol (estimated) ~350 g/mol ~246 g/mol
Acidity (pKa) ~2.5–3.0 (estimated) ~2.0–2.5 ~1.5–2.0
Hydrophobicity (LogP) 3.8–4.2 (predicted) 4.5–5.0 2.0–2.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid
Reactant of Route 2
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3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid

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